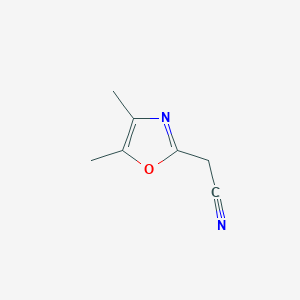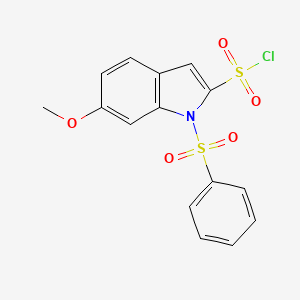
1-(benzenesulfonyl)-6-methoxy-1H-indole-2-sulfonylchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzenesulfonyl)-6-methoxy-1H-indole-2-sulfonylchloride is an organic compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of both benzenesulfonyl and indole groups, which contribute to its unique chemical properties and reactivity. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Benzenesulfonyl)-6-methoxy-1H-indole-2-sulfonylchloride can be synthesized through several methods. One common method involves the reaction of 6-methoxyindole with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically takes place under mild conditions and yields the desired product with high purity .
Another method involves the use of phosphorus pentachloride or phosphorus oxychloride to convert benzenesulfonic acid or its salts into benzenesulfonyl chloride, which can then react with 6-methoxyindole to form the target compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and distillation are employed to ensure the high quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Benzenesulfonyl)-6-methoxy-1H-indole-2-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and bases such as pyridine.
Oxidation and Reduction: Reagents such as iodosobenzene and other mild oxidants can be used for oxidation reactions.
Major Products Formed
Sulfonamides: Formed by the reaction of this compound with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Wissenschaftliche Forschungsanwendungen
1-(Benzenesulfonyl)-6-methoxy-1H-indole-2-sulfonylchloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(benzenesulfonyl)-6-methoxy-1H-indole-2-sulfonylchloride involves its ability to react with nucleophiles, forming stable sulfonamide and sulfonate ester bonds. This reactivity is attributed to the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic substitution reactions . The compound can target specific enzymes and proteins, leading to their inhibition or modification .
Vergleich Mit ähnlichen Verbindungen
1-(Benzenesulfonyl)-6-methoxy-1H-indole-2-sulfonylchloride can be compared with other sulfonyl chloride derivatives:
Benzenesulfonyl Chloride: A simpler compound with similar reactivity but lacks the indole group, making it less versatile in certain applications.
Tosyl Chloride: Another sulfonyl chloride derivative commonly used in organic synthesis.
List of Similar Compounds
Eigenschaften
Molekularformel |
C15H12ClNO5S2 |
|---|---|
Molekulargewicht |
385.8 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-6-methoxyindole-2-sulfonyl chloride |
InChI |
InChI=1S/C15H12ClNO5S2/c1-22-12-8-7-11-9-15(23(16,18)19)17(14(11)10-12)24(20,21)13-5-3-2-4-6-13/h2-10H,1H3 |
InChI-Schlüssel |
GUWKGUWSTBKAMZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C=C(N2S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



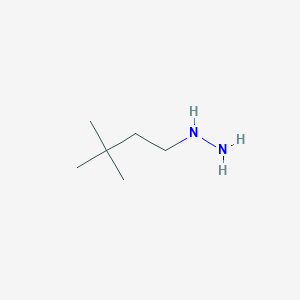
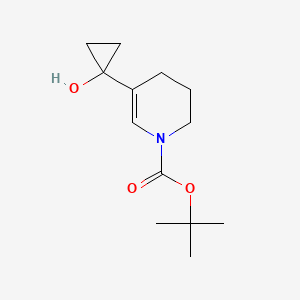

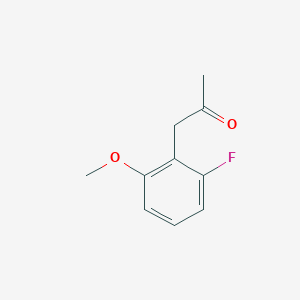
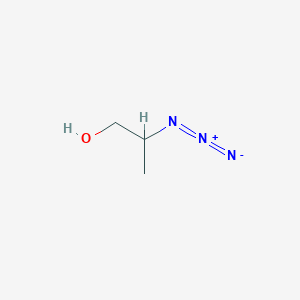
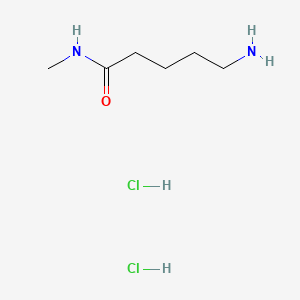
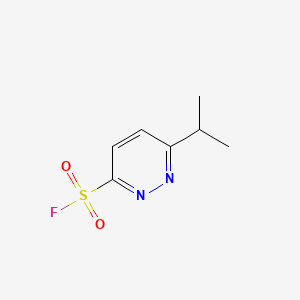
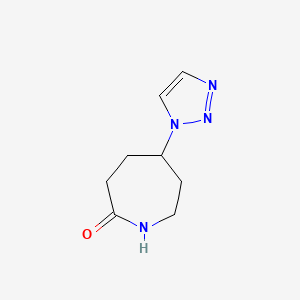


![4-Hydroxy-4-[(methylamino)methyl]-1lambda6-thiane-1,1-dionehydrochloride](/img/structure/B13589780.png)
